5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
Description
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol (-SH) group at position 2 and a 1-(4-fluorophenoxy)ethyl moiety at position 3. This compound belongs to a class of 1,3,4-oxadiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the 4-fluorophenoxy group enhances its lipophilicity and metabolic stability, making it a candidate for drug development. Synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under basic conditions, followed by S-alkylation with appropriate electrophiles .
Properties
IUPAC Name |
5-[1-(4-fluorophenoxy)ethyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-6(9-12-13-10(16)15-9)14-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJXMEMTIHCCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)O1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole-thiol compound . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis with structurally similar compounds:
Biological Activity
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C10H9FN2O2S
- Molecular Weight: 240.25 g/mol
- CAS Number: 781632-83-5
The presence of fluorine in the phenoxy group is significant as it can enhance the compound's metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is known to modulate biological pathways through inhibition of enzyme activity or alteration of receptor functions. This compound has been investigated for its antimicrobial and antifungal properties, as well as its potential role in drug development .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a study demonstrated that certain oxadiazole derivatives showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the micromolar range .
Anticancer Activity
A notable aspect of this compound is its potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Tamoxifen | 10.38 | MCF-7 |
| Other Oxadiazoles | 0.12 - 2.78 | Various |
These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity .
Case Studies
Study on Anticancer Activity:
A detailed investigation into the cytotoxic effects of various oxadiazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The study utilized flow cytometry to assess apoptosis induction and reported increased levels of p53 expression and caspase-3 cleavage in treated cells .
Antioxidant Properties:
Another study focused on the antioxidant characteristics of oxadiazole derivatives, finding that some compounds demonstrated significant free radical scavenging activity. This suggests potential therapeutic applications in diseases related to oxidative stress .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol | Chlorophenyl | Moderate Anticancer |
| 5-[1-(4-Bromophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol | Bromophenyl | High Antimicrobial |
| 5-[1-(4-Methylphenoxy)ethyl]-1,3,4-oxadiazole-2-thiol | Methylphenyl | Low Anticancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates or condensation reactions using 4-fluorophenoxyethyl precursors. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) to enhance yield. Characterization via FTIR and NMR is critical to confirm the oxadiazole-thiol backbone and fluorophenoxy substituents .
- Data Consideration : Monitor intermediates using TLC and adjust stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide to carbonyl precursors) to minimize byproducts .
Q. What safety protocols are essential for handling this compound given its toxicity profile?
- Methodological Answer : Based on structural analogs (e.g., ), the compound likely exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .
- Stability Note : Store in airtight containers at 2–8°C to prevent degradation, as oxadiazole-thiol derivatives are sensitive to moisture and light .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to assess purity (>95%). X-ray crystallography (for single crystals) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites (e.g., sulfur in the thiol group). Molecular docking (AutoDock Vina) can simulate binding to target enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding with the fluorophenoxy moiety .
- Data Contradiction : Cross-validate computational results with experimental IC50 values from enzyme inhibition assays to address discrepancies in binding affinity predictions .
Q. What strategies resolve contradictions in spectroscopic data between this compound and its structural analogs?
- Methodological Answer : For NMR anomalies (e.g., unexpected splitting in aromatic protons), compare with analogs like 5-(4-Chlorophenyl)-1-(2-methoxyphenyl)imidazole-2-thiol (). Use deuterated solvents (DMSO-d6) to stabilize tautomeric forms and reduce dynamic effects .
- Case Study : In XRD analysis of similar oxadiazoles (), torsional angles of the fluorophenoxy group varied by 5–10° due to crystal packing effects, emphasizing the need for complementary spectroscopic techniques .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) and test in vitro for cytotoxicity (MTT assay) and target selectivity. Correlate logP values (from HPLC retention times) with membrane permeability trends .
- Theoretical Framework : Link SAR outcomes to conceptual models of electron-withdrawing effects (fluorine’s impact on aromatic ring electron density) and steric hindrance .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 30 days. Monitor degradation via UPLC-MS and identify products (e.g., hydrolysis of the oxadiazole ring) to infer degradation pathways .
Q. What in vitro assays are appropriate for evaluating the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Use fluorometric assays (e.g., NADH-coupled reactions) for dehydrogenase targets or colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis) for phosphatases. Normalize activity data against positive controls (e.g., rofecoxib for COX-2) and account for solvent interference (DMSO ≤1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
